Cas no 144446-23-1 (beta-Aflatrem)

beta-Aflatrem structure
Nome del prodotto:beta-Aflatrem
beta-Aflatrem Proprietà chimiche e fisiche
Nomi e identificatori
-
- beta-Aflatrem
- β-Aflatrem
- Aflatrem B
- 1KBI5186B9
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 10-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3alpha,5balpha,7abeta,13balpha,13cbeta,15aalpha)-(+)-
- (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one
- CHEBI:218519
- .BETA.-AFLATREM, (+)-
- ??-Aflatrem
- UNII-1KBI5186B9
- .BETA.-AFLATREM
- 4H-3,15A-EPOXY-1-BENZOXEPINO(6',7':6,7)INDENO(1,2-B)INDOL-4-ONE, 10-(1,1-DIMETHYL-2-PROPENYL)-2,3,5B,6,7,7A,8,13,13B,13C,14,15-DODECAHYDRO-5B-HYDROXY-2,2,13B,13C-TETRAMETHYL-, (3.ALPHA.,5B.ALPHA.,7A.BETA.,13B.ALPHA.,13C.BETA.,15A.ALPHA.)-(+)-
- AKOS040762789
- 4H-3,15a-Epoxy-1-benzoxepino(6',7':6,7)indeno(1,2-b)indol-4-one, 10-(1,1-dimethyl-2-propenyl)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-, (3R,5bS,7aS,13bS,13cr,15aS)-
- 144446-23-1
- beta-Aflatrem, (+)-
- Q27252539
- b-Aflatrem
- (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo(21.2.1.01,20.04,19.05,16.06,14.08,13)hexacosa-6(14),8(13),9,11,20-pentaen-22-one
-
- Inchi: InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26?,29+,30+,31+,32-/m0/s1
- Chiave InChI: ONMXSHAELZXSPO-KAKJYFQGSA-N
- Sorrisi: C[C@]12CC[C@]34C(=CC(=O)C(O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(c6c(c7cc(ccc7[nH]6)C(C)(C)C=C)C5)C)O
Proprietà calcolate
- Massa esatta: 501.28790873g/mol
- Massa monoisotopica: 501.28790873g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 37
- Conta legami ruotabili: 2
- Complessità: 1090
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 71.6Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 663.6±55.0 °C at 760 mmHg
- Punto di infiammabilità: 355.2±31.5 °C
- Pressione di vapore: 0.0±2.1 mmHg at 25°C
beta-Aflatrem Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
beta-Aflatrem Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5609-1 mL * 10 mM (in DMSO) |
β-Aflatrem |
144446-23-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 8,640 | 2023-07-11 | |
Cooke Chemical | M9366934-5mg |
β-Aflatrem |
144446-23-1 | 95% | 5mg |
RMB 3800.00 | 2025-02-21 | |
TargetMol Chemicals | TN5609-1 ml * 10 mm |
β-Aflatrem |
144446-23-1 | 1 ml * 10 mm |
¥ 8640 | 2024-07-20 | ||
TargetMol Chemicals | TN5609-5mg |
β-Aflatrem |
144446-23-1 | 5mg |
¥ 5700 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A91970-5 mg |
beta-Aflatrem |
144446-23-1 | 5mg |
¥8000.0 | 2021-09-10 | ||
TargetMol Chemicals | TN5609-5 mg |
β-Aflatrem |
144446-23-1 | 98% | 5mg |
¥ 5,700 | 2023-07-11 |
beta-Aflatrem Letteratura correlata
-
Taro Ozaki,Atsushi Minami,Hideaki Oikawa Nat. Prod. Rep. 2023 40 202
-
Wei Xu,Diego J. Gavia,Yi Tang Nat. Prod. Rep. 2014 31 1474
-
3. Tremorgenic neurotoxins from perennial ryegrass causing ryegrass staggers disorder of livestock: structure elucidation of lolitrem BRex T. Gallagher,Allan D. Hawkes,Pieter S. Steyn,Robert Vleggaar J. Chem. Soc. Chem. Commun. 1984 614
-
4. Heterologous expression of highly reducing polyketide synthase involved in betaenone biosynthesisTakahiro Ugai,Atsushi Minami,Ryuya Fujii,Mizuki Tanaka,Hiroki Oguri,Katsuya Gomi,Hideaki Oikawa Chem. Commun. 2015 51 1878
-
John W. Blunt,Brent R. Copp,Robert A. Keyzers,Murray H. G. Munro,Michèle R. Prinsep Nat. Prod. Rep. 2016 33 382
144446-23-1 (beta-Aflatrem) Prodotti correlati
- 2740394-56-1(rac-2-(1R,2S)-2-(5-bromothiophen-3-yl)cyclopropylacetic acid, trans)
- 1047076-60-7(4-(CYCLOPROPYLMETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLIC ACID)
- 1515313-17-3(2-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine)
- 4870-65-9(2-Bromo-2-phenylacetic acid)
- 1803756-46-8(Ethyl 2-cyano-4-hydroxy-3-(hydroxymethyl)phenylacetate)
- 1217445-49-2((1R)-4-methoxy-2,3-dihydro-1H-inden-1-amine)
- 2640970-13-2(1-4-(4-{1-(1,3-thiazol-2-yl)piperidin-4-yloxy}but-2-yn-1-yl)piperazin-1-ylethan-1-one)
- 1033202-16-2(6-Bromo-7-chloro-8-methylquinoline)
- 108655-63-6(3-(Trifluoromethyl)isoxazol-5-amine)
- 1804439-29-9(Methyl 3-(bromomethyl)-6-iodo-2-(trifluoromethoxy)pyridine-5-carboxylate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
